7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Overview
Description
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic organic compound characterized by its fused ring structure containing nitrogen atoms. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves cyclization reactions starting from appropriate precursors such as 2-chloro-3-aminopyridine. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding naphthyridine oxide.
Reduction: Reducing the compound to form simpler derivatives.
Substitution: Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Oxidation: Formation of naphthyridine oxide derivatives.
Reduction: Production of reduced naphthyridine derivatives.
Substitution: Generation of various substituted naphthyridine compounds.
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological potential in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is similar to other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. its unique chloro-substitution and tetrahydro structure contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
1,6-Naphthyridine
1,8-Naphthyridine
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
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Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNPCQYWZZVSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743643 | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-44-5 | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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